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Introduction

2-Heptenol is a secondary alcohol that is a versatile ingredient in the flavor and fragrance
industry. It is a colorless liquid with a characteristic mild, fruity, and slightly floral aroma, often
described as having green, earthy, and lemon-like nuances.[1][2][3] Its flavor profile is
characterized as fruity and green, with a somewhat bitter taste.[4][5] This application note
provides a comprehensive overview of the uses of 2-Heptenol, including its organoleptic
properties, typical applications, and recommended use levels. Detailed experimental protocols
for sensory evaluation and instrumental analysis are also presented.

Organoleptic Properties

2-Heptenol possesses a complex and multifaceted sensory profile that makes it a valuable
component in a wide array of flavor and fragrance formulations. Its odor is characterized by a
combination of fresh, fruity, and floral notes, with herbal and green undertones.[1][6] The taste
is primarily fruity and green, though it can present a slight bitterness.[4][5]

Applications in the Fragrance Industry

In perfumery, 2-Heptenol is utilized to impart fresh, floral, and fruity notes to fragrances.[1] It is
particularly effective in creating herbaceous and green top notes in various perfume types.[4]
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Due to its versatile and pleasant odor, it is a component in the formulation of a variety of
scented products, including perfumes and colognes.[1][3]

Applications in the Flavor Industry

As a flavoring agent, 2-Heptenol is used to contribute fruity and floral flavor profiles to a range

of food products.[1] It has been reported to be found naturally in various fruits, vegetables, and

other food items, including apples, berries, grapes, and ginger. It is used in food and beverages
to replicate the nuances of various berries.[2]

Data Presentation

The following tables summarize the quantitative data related to the physical, chemical, and
sensory properties of 2-Heptenol, along with its typical use levels in various applications.

Table 1: Physical and Chemical Properties of 2-Heptenol

Property Value Reference
Chemical Formula C7H160 [71[8]
Molecular Weight 116.20 g/mol [8]
Appearance Colorless liquid [419]
Boiling Point 159-162 °C [410719]
Flash Point 71 °C (160 °F) [71[8]
Solubility in Water 3.3g/L [7]

CAS Number 543-49-7 [7]

Table 2: Sensory Threshold of 2-Heptenol

Medium Threshold Concentration Reference

Not Specified 41 - 81 ppb [41[5]

Table 3: Typical Use Levels of 2-Heptenol in Food Products (FEMA GRAS)
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Food Category Typical Use Level (ppm) Reference
Baked Goods 15.0 [10]
Beverages (Non-alcoholic) 0.5 [10]
Chewing Gum 10.0 [4]
Condiments / Relishes 80.0 [4]

Frozen Dairy 0.5 [4][10]

Fruit Ices 0.5 [4][10]
Gelatins / Puddings 5.0 [4][10]
Hard Candy 1.0 [4][10]
Snack Foods 12.0 [4]

Table 4: Recommended Use Level of 2-Heptenol in Fragrance Concentrates

L Recommended Maximum
Application S | Reference
eve

Fragrance Concentrate 5.00% [4]

Table 5: Reported Concentration of 2-Heptanol in Fruit Juices

Concentration Range

Fruit Juice Reference
(nglL)

Fresh Orange Juice 30.15-53.42 [11]

Processed Orange Juice 4.01 - 36.18 [11]

Experimental Protocols

Protocol 1: Sensory Evaluation of 2-Heptenol - Triangle
Test
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Objective: To determine if a perceptible sensory difference exists between two samples, where

one may contain 2-Heptenol at a specific concentration. This method is a form of

discrimination testing.[6][12][13][14]

Materials:

Panelists: A panel of at least 15 trained sensory assessors.
Samples:

o Control Sample (A): A base material without 2-Heptenol (e.g., unscented lotion, neutral
oil, or a simple beverage base).

o Test Sample (B): The same base material with a specific concentration of 2-Heptenol.

Glassware/Containers: Identical, odor-free containers for sample presentation, coded with
random three-digit numbers.

Palate Cleansers: Unsalted crackers and filtered water.

Evaluation Booths: Well-ventilated, neutral-smelling sensory booths.

Procedure:

Sample Preparation: Prepare the control (A) and test (B) samples. The concentration of 2-
Heptenol in sample B should be determined based on the application being tested.

Sample Presentation: For each panelist, present three samples in a randomized order. Two
samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[6]
[12] All samples should be presented simultaneously.

Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.[12] They
are to identify the "odd" or different sample.

Evaluation: Panelists should sniff (for fragrance) or taste (for flavor) each sample. Between
samples, they should use the provided palate cleansers.

Data Collection: Each panelist records which sample they believe is the odd one out.
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» Data Analysis: The number of correct identifications is counted. Statistical analysis (e.g.,
using a chi-square test or consulting a statistical table for triangle tests) is performed to
determine if the number of correct identifications is significantly higher than what would be
expected by chance (which is 1/3 for a triangle test).[12]

Protocol 2: Gas Chromatography-Olfactometry (GC-0)
Analysis of 2-Heptenol

Objective: To identify and characterize the odor-active compounds, including 2-Heptenol, in a
complex volatile mixture.

Instrumentation:

e Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactometry (O)
port.

e GC Column: A suitable capillary column for flavor and fragrance analysis (e.g., a non-polar or
medium-polarity column like DB-5 or DB-Wax).

Procedure:
e Sample Preparation:

o Extract the volatile compounds from the sample matrix (e.g., beverage, fragrance solution)
using an appropriate technique such as Solid Phase Microextraction (SPME), Stir Bar
Sorptive Extraction (SBSE), or Solvent-Assisted Flavor Evaporation (SAFE).[15] The
choice of method depends on the sample matrix and the volatility of the target analytes.[2]

e GC-MS/O Analysis:
o Inject the extracted volatiles into the GC.

o The GC separates the individual compounds based on their volatility and interaction with
the column's stationary phase.

o At the end of the column, the effluent is split between the MS detector and the
olfactometry port.
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o Olfactometry Evaluation:

o Atrained sensory panelist (or a panel of assessors) sniffs the effluent from the
olfactometry port.

o The panelist records the retention time, odor descriptor, and intensity of each detected
odor.

e Mass Spectrometry ldentification:
o Simultaneously, the MS detector records the mass spectrum of each eluting compound.

o The identity of the compounds, including 2-Heptenol, is confirmed by comparing their
mass spectra and retention indices with those of authentic standards and library data.

o Data Correlation:

o The data from the olfactometry evaluation is correlated with the data from the MS to
identify which of the separated compounds are responsible for the detected odors.

Mandatory Visualization
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Fragrance Creation Workflow with 2-Heptenol

(Concept & Brief Definition)

Ingredient Selection
(e.g., 2-Heptenol for fresh, fruity notes)

'

Formulation Development
(Creating the perfume accord)

'

Compounding
(Weighing and mixing ingredients)

'

Maceration & Maturation
(Allowing the blend to age)

'

Quality Control
(GC analysis, sensory evaluation)
(Dilution & Filtration)
(Bottling & Packaging)

Click to download full resolution via product page

Caption: A typical workflow for creating a fragrance, incorporating 2-Heptenol.
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Sensory Evaluation (Triangle Test) Workflow

Preparation
Define Objective
(e.g., Detect difference with 2-Heptenol)
Select Panelists
(Trained assessors)

Prepare Samples
(Control vs. Test with 2-Heptenol)

Exedution
Present Samples in Sets of Three
(e.g., AAB, ABA, etc.)

l

Ganelists Evaluate and Identify the 'Odd’ Sampla

Analysis

[Collect and Tabulate Results)

Statistical Analysis
(e.g., Chi-Square Test)

:

Conclusion
(Significant difference or no significant difference)

Click to download full resolution via product page

Caption: Workflow for a triangle test sensory evaluation.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b3028808?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Gas Chromatography-Olfactometry (GC-O) Workflow

Sample Preparation
(Volatile Extraction - SPME, SAFE)

(GC Injection & Separation)

Effluent Splitting

Olfactometry (O) Mass Spectrometry (MS)

(Human Assessor Sniffing) (Compound Identification)
Data Recording (Olfactogram) Data Recording (Chromatogram)
(Retention Time, Odor Descriptor, Intensity) (Mass Spectra, Retention Time)

b

Data Correlation & Analysis)

'

Edentification of Odor-Active Compounds)

Click to download full resolution via product page

Caption: A workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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